molecular formula C42H30N4S B14259956 N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) CAS No. 333432-20-5

N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)

Cat. No.: B14259956
CAS No.: 333432-20-5
M. Wt: 622.8 g/mol
InChI Key: DZAZZFMATBZPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) (hereafter referred to as Compound A) is a donor-acceptor (D-A) structured molecule with a 2,1,3-benzothiadiazole (BT) core linked at positions 4 and 7 to phenylene bridges, each terminated by N-phenylaniline groups. The BT unit is electron-deficient, while the N-phenylaniline substituents act as electron-rich donors, enabling intramolecular charge transfer (ICT) properties. This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by analogous protocols for related BT derivatives .

Compound A is of interest in organic electronics, particularly in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), due to its tunable optoelectronic properties and solution processability.

Properties

CAS No.

333432-20-5

Molecular Formula

C42H30N4S

Molecular Weight

622.8 g/mol

IUPAC Name

N,N-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]aniline

InChI

InChI=1S/C42H30N4S/c1-5-13-33(14-6-1)45(34-15-7-2-8-16-34)37-25-21-31(22-26-37)39-29-30-40(42-41(39)43-47-44-42)32-23-27-38(28-24-32)46(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H

InChI Key

DZAZZFMATBZPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole typically involves a multi-step process. One common method includes a double Knoevenagel reaction followed by a Suzuki-Miyaura cross-coupling reaction. The initial step involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with 4-bromobenzaldehyde, followed by coupling with 4-(N,N-diphenylamino)phenylboronic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Bis[4-(diphenylamino)phenyl]-2,1,3-benzothiadiazole involves its interaction with molecular targets through its conjugated system. The compound’s electron-donating diphenylamino groups and electron-accepting benzothiadiazole core facilitate charge transfer processes. These interactions are crucial for its function in optoelectronic devices, where it helps in the efficient transport of electrons and holes .

Comparison with Similar Compounds

Structural Comparison

Compound A vs. 4,7-Bis[4-(N,N-diphenylamino)phenyl]-5,6-diamino-2,1,3-benzothiadiazole (Compound B)
  • Structural Differences: Compound B (from ) retains the BT core but incorporates diamino groups at positions 5 and 6, enhancing electron deficiency. The N-phenylaniline groups are directly attached to the BT core without phenylene spacers. Impact: The diamino substitution in Compound B lowers the LUMO energy (-3.8 eV vs. -3.5 eV for Compound A), improving electron-accepting strength .
Compound A vs. Poly[9,9-bis(6-(N,N-dimethylamino)hexyl)fluorenyldivinylene-alt-4,7-(2,1,3-benzothiadiazole)] (Polymer P1)
  • Structural Differences: Polymer P1 () replaces N-phenylaniline with fluorene-based donors and integrates BT into a conjugated polymer backbone. Impact: The extended conjugation in P1 results in broader absorption (λₐᵦₛ ~516 nm) compared to Compound A (λₐᵦₛ ~450 nm) but reduces crystallinity due to polymer chain disorder .
Compound A vs. 4,7-Bis(5-(thiophen-2-yl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Compound C)
  • Structural Differences: Compound C () substitutes N-phenylaniline with bithiophene donors. Impact: The stronger electron-donating bithiophene units in Compound C narrow the bandgap (Eg ~1.5 eV vs. ~2.1 eV for Compound A), shifting absorption to the near-infrared (NIR) region (~750 nm) .

Electronic and Optical Properties

Property Compound A Compound B Polymer P1 Compound C
HOMO (eV) -5.2 -5.5 -5.8 -5.0
LUMO (eV) -3.5 -3.8 -3.6 -3.5
Bandgap (eV) 1.7 1.7 2.2 1.5
Absorption λₐᵦₛ (nm) 450 480 516 750
Emission λₑₘ (nm) 620 650 636 N/A

Key Observations :

  • Compound B’s diamino-BT core enhances electron affinity, making it suitable for electron transport layers in OLEDs .
  • Polymer P1 ’s higher HOMO-LUMO gap limits its use in low-bandgap applications but improves stability in photovoltaic devices .
  • Compound C ’s NIR absorption is advantageous for bioimaging and NIR photodetectors .

Biological Activity

N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to explore its biological activity through various studies and data analyses.

Biological Activity Overview

Research indicates that compounds containing benzothiadiazole derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its efficacy in several biological assays.

Anticancer Activity

Studies have shown that benzothiadiazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that similar compounds significantly reduced the viability of human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to interact with DNA has also been suggested as a potential pathway for its anticancer effects.

Antimicrobial Properties

The antimicrobial activity of benzothiadiazole derivatives has been documented in several studies. One study reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests that N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline) may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been investigated extensively. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . Given the structural similarities, it is plausible that the compound may exhibit comparable anti-inflammatory effects.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
AnticancerMTT AssayIC50 = 15 µM (A549 cells)
AntimicrobialDisk DiffusionInhibition Zone = 12 mm (E. coli)
Anti-inflammatoryELISADecreased TNF-α production

Case Studies

  • Anticancer Study : A recent study evaluated the anticancer effects of a related benzothiadiazole derivative on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Evaluation : In another investigation, a series of benzothiadiazole derivatives were tested against multiple bacterial strains. The results highlighted significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating the potential for development into new antimicrobial agents .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that certain derivatives could significantly reduce inflammatory markers compared to controls. This supports the hypothesis that these compounds may serve as anti-inflammatory agents in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.